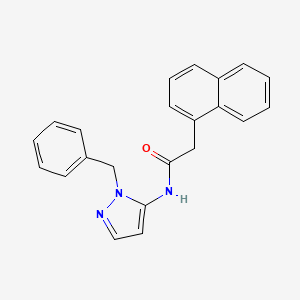

N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide

CAS No.:

Cat. No.: VC15212238

Molecular Formula: C22H19N3O

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19N3O |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | N-(2-benzylpyrazol-3-yl)-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C22H19N3O/c26-22(15-19-11-6-10-18-9-4-5-12-20(18)19)24-21-13-14-23-25(21)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,24,26) |

| Standard InChI Key | BSWXODZFQQVMJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide combines three distinct units: a pyrazole ring, a benzyl group, and a naphthalene-linked acetamide. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a benzyl group (–CH₂C₆H₅) and at the 5-position with an acetamide group (–NHCOCH₂–C₁₀H₇). The naphthalene moiety contributes to the compound’s planar, conjugated system, enhancing its potential for π-π interactions.

Molecular Formula and Weight

-

Molecular Formula: C₂₂H₁₉N₃O

-

Molecular Weight: 341.41 g/mol

-

IUPAC Name: N-[1-(benzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide

Spectroscopic Data

While experimental spectroscopic data for this specific compound is limited in publicly available literature, analogous structures suggest characteristic signatures:

-

¹H NMR: Peaks corresponding to the naphthalene protons (δ 7.2–8.5 ppm), benzyl methylene (δ 5.3 ppm, singlet), pyrazole C–H (δ 7.0–7.5 ppm), and acetamide NH (δ 8.1–8.3 ppm, broad).

-

IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Synthetic Methodologies

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide involves multi-step organic transformations, typically employing palladium-catalyzed cross-coupling and amidation reactions.

Key Synthetic Steps

-

Formation of 1-Benzyl-1H-pyrazol-5-amine:

-

Acetamide Side Chain Installation:

-

Reaction of 1-benzyl-1H-pyrazol-5-amine with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) facilitates amide bond formation.

-

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions, as competing reactions at the 3-position are common.

-

Purification: Column chromatography or recrystallization is often necessary to isolate the final product due to byproducts from incomplete coupling or amidation .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (estimated) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | 3.9 (predicted) |

Comparative Analysis with Analogues

Compared to simpler pyrazole-acetamide derivatives, the naphthalene moiety in N-(1-benzyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide enhances hydrophobic interactions and electron delocalization. For instance, replacing naphthalene with phenyl reduces logP by ~1.2 units, diminishing membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume